Cas no 1187594-09-7 (Baricitinib)
바리시티닙(Baricitinib)은 JAK1과 JAK2 효소를 선택적으로 억제하는 경구용 억제제로, 주로 중등도부터 중증의 활동성 류마티스 관절염(RA) 치료에 사용됩니다. 이 약물은 사이토카인 신호 전달 경로를 차단하여 염증 반응을 조절하는 메커니즘을 가지고 있으며, 단독 요법 또는 메토트렉세이트와의 병용 요법으로 효과적입니다. 임상 연구에서 바리시티닙은 관절 손상 진행 억제와 증상 완화 측면에서 유의미한 효능을 입증하였습니다. 또한 비교적 빠른 작용 시작(2주 이내)이 특징이며, 하루 1회 투약으로 편의성이 우수합니다. JAK 억제제 특성상 혈전증 및 감염 위험 증가와 같은 부작용에 대한 모니터링이 필요합니다.

Baricitinib structure
상품 이름:Baricitinib
CAS 번호:1187594-09-7
MF:C16H17N7O2S
메가와트:371.416880369186
MDL:MFCD21608464
CID:830615
PubChem ID:44205240
Baricitinib 화학적 및 물리적 성질
이름 및 식별자
-
- Baricitinib (INCB28050, LY3009104)
- 1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-1H-pyrazol-1-yl]-3-azetidineacetonitrile
- Baricitinib
- 2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile
- Baricitinib (LY3009104, INCB028050)
- JAK inhibitor
- {1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile
- 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile
- 3-Azetidineacetonitrile,1-(ethylsulfonyl)-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)
- INCB 028050
- INCB-028050
- LY 3009104
- LY-3009104
- INCB028050
- LY3009104
- ISP4442I3Y
- INCB 28050
- C16H17N7O2S
- olumiant
- 3-AZETIDINEACETONITRILE, 1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]-
- Bar
- Baricitinib [U
- Baricitinib [USAN]
- CS-0724
- DB11817
- s2851
- 3-Azetidineacetonitrile, 1-(ethylsulfonyl)-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)-
- DTXCID5074719
- EX-A413
- 1-(ethylsulfonyl)-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-azetidineacetonitrile
- SCHEMBL871150
- HMS3672M15
- HMS3747G21
- EN300-24435973
- LY3009104 (phosphate);INCB028050 (phosphate)
- SW220096-1
- AKOS022186127
- 2-(3-(4-(3H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile
- BARICITINIB [EMA EPAR]
- BDBM50021656
- BARICITINIB [INN]
- Baricitinib (INCB28050, LY3009104)?
- 1187594-09-7
- NCGC00345839-16
- GTPL7792
- HMS3651L17
- Q4860707
- Baricitinib (JAN/USAN/INN)
- BCP9000380
- NCGC00345839-01
- J-503551
- (1-(Ethylsulfonyl)-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile
- Baricitinib [USAN:INN]
- AKOS025401933
- MLS006011247
- Olumiant (TN)
- Baricitinib (INCB028050)
- NSC799357
- CHEBI:95341
- Baricitinib (LY3009104)
- SB10845
- NS00072974
- BARICITINIB [WHO-DD]
- 2-[1-(ethanesulfonyl)-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)azetidin-3-yl]acetonitrile
- INCB028050 , LY3009104
- (1-(Ethylsulfonyl)-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)ethanenitrile
- DTXSID30152228
- MFCD21608464
- BARICITINIB [MI]
- INCB28050
- HY-15315
- SDCCGSBI-0654448.P001
- DA-50940
- PB27275
- JAK inhibitors: baricitinib
- NSC-799357
- CHEMBL2105759
- UNII-ISP4442I3Y
- baricitinibum
- L04AA37
- BCP04686
- BARICITINIB [ORANGE BOOK]
- 3JW
- NCGC00345839-14
- 2-(3-(4-(3H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile
- Z2724205326
- D10308
- XUZMWHLSFXCVMG-UHFFFAOYSA-N
- CCG-268312
- BARICITINIB [JAN]
- BCP0726000031
- AC-27404
- BRD-K53581288-001-02-9
- SMR004703006
- DS-7641
-
- MDL: MFCD21608464
- 인치: 1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)
- InChIKey: XUZMWHLSFXCVMG-UHFFFAOYSA-N
- 미소: S(C([H])([H])C([H])([H])[H])(N1C([H])([H])C(C([H])([H])C#N)(C1([H])[H])N1C([H])=C(C2=C3C([H])=C([H])N([H])C3=NC([H])=N2)C([H])=N1)(=O)=O
계산된 속성
- 정밀분자량: 371.11600
- 동위원소 질량: 371.11644398g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 7
- 중원자 수량: 26
- 회전 가능한 화학 키 수량: 5
- 복잡도: 678
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -0.5
- 토폴로지 분자 극성 표면적: 129
실험적 성질
- 밀도: 1.56
- PSA: 128.94000
- LogP: 2.11438
Baricitinib 보안 정보
- 신호어:Warning
- 피해 선언: H302
- 경고성 성명: P280-P305+P351+P338
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Baricitinib 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC5064-250 mg |
Baricitinib (INCB28050, LY3009104) |
1187594-09-7 | >98% | 250mg |
$600.0 | 2022-03-01 | |
Ambeed | A102707-5mg |
2-(3-(4-(3H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile |
1187594-09-7 | 99% | 5mg |
$28.0 | 2025-02-20 | |
Ambeed | A102707-250mg |
2-(3-(4-(3H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile |
1187594-09-7 | 99% | 250mg |
$66.0 | 2025-02-20 | |
Ambeed | A102707-5g |
2-(3-(4-(3H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile |
1187594-09-7 | 99% | 5g |
$518.0 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019173-10mg |
Baricitinib |
1187594-09-7 | 99% | 10mg |
¥89 | 2024-05-26 | |
eNovation Chemicals LLC | Y1289366-10g |
Baricitinib |
1187594-09-7 | 97% | 10g |
$1100 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2485-200mg |
Baricitinib |
1187594-09-7 | 100% | 200mg |
¥ 10854 | 2023-09-07 | |
ChemScence | CS-0724-5mg |
Baricitinib |
1187594-09-7 | 99.97% | 5mg |
$72.0 | 2022-04-28 | |
ChemScence | CS-0724-10mg |
Baricitinib |
1187594-09-7 | 99.97% | 10mg |
$84.0 | 2022-04-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B127687-50mg |
Baricitinib |
1187594-09-7 | ≥99% | 50mg |
¥249.90 | 2023-09-04 |
Baricitinib 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:1187594-09-7)Baricitinib
주문 번호:A892931
인벤토리 상태:in Stock/in Stock
재다:1g/5g
순결:99%/99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 11:42
가격 ($):162.0/649.0
atkchemica
골드 회원
(CAS:1187594-09-7)Baricitinib
주문 번호:CL0699
인벤토리 상태:in Stock
재다:1g/5g/10g/100g
순결:95%+
마지막으로 업데이트된 가격 정보:Wednesday, 27 November 2024 17:18
가격 ($):discuss personally
Baricitinib 관련 문헌
-
Arijit Ghosh,Paritosh K. Kar,Anupam Gautam,Rahul Gupta,Rajveer Singh,Rudra Chakravarti,Velayutham Ravichandiran,Shubhra Ghosh Dastidar,Dipanjan Ghosh,Syamal Roy RSC Med. Chem. 2022 13 647
-
Anindya Dutta,Ananya Roy,Laboni Roy,Samit Chattopadhyay,Subhrangsu Chatterjee RSC Adv. 2021 11 960
-
Luhui Li,Satoru Yokoyama,Na Han,Yoshihiro Hayakawa RSC Adv. 2018 8 21534
-
4. Medicinal chemistry strategies for discovering antivirals effective against drug-resistant virusesYue Ma,Estrella Frutos-Beltrán,Dongwei Kang,Christophe Pannecouque,Erik De Clercq,Luis Menéndez-Arias,Xinyong Liu,Peng Zhan Chem. Soc. Rev. 2021 50 4514
-
5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studiesXi Wang,Yuanxun Wang,Xuemin Li,Zhenyang Yu,Chun Song,Yunfei Du RSC Med. Chem. 2021 12 1650
1187594-09-7 (Baricitinib) 관련 제품
- 1187595-84-1(Baricitinib phosphate)
- 2098133-55-0(1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine)
- 1218316-27-8(2-(3-fluorophenyl)-2-(methylamino)acetamide)
- 2034298-08-1(3-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione)
- 866811-71-4(3-(benzenesulfonyl)-6-ethyl-4-(piperidin-1-yl)quinoline)
- 2229383-05-3(tert-butyl N-4-(3-aminobutyl)cyclohexylcarbamate)
- 2172528-68-4(1-(3-aminoazetidin-3-yl)-4,4-difluorocyclohexan-1-ol)
- 1005583-96-9(3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid)
- 10158-64-2(Xylaric acid)
- 541517-24-2(3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide)
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:1187594-09-7)Baricitinib

순결:99.9%
재다:200kg
가격 ($):문의
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
(CAS:1187594-09-7)Baricitinib

순결:99% HPLC
재다:1g
가격 ($):문의